Disodium succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Food Science

- Disodium succinate contributes to the umami taste found in certain foods, particularly seafood [GlpBio, Disodium succinate | Cas# 150-90-3, ]. Researchers are investigating its taste characteristics and interactions with other flavor compounds to optimize its use in food formulations [GlpBio, Disodium succinate | Cas# 150-90-3, ].

Biomaterials

- Disodium succinate, as a component of succinate-alginate films, shows promise in promoting angiogenesis, the growth of new blood vessels [GlpBio, Disodium succinate | Cas# 150-90-3, ]. Researchers are exploring its potential application in designing biocompatible coatings for bone-interfacing implants [GlpBio, Disodium succinate | Cas# 150-90-3, ].

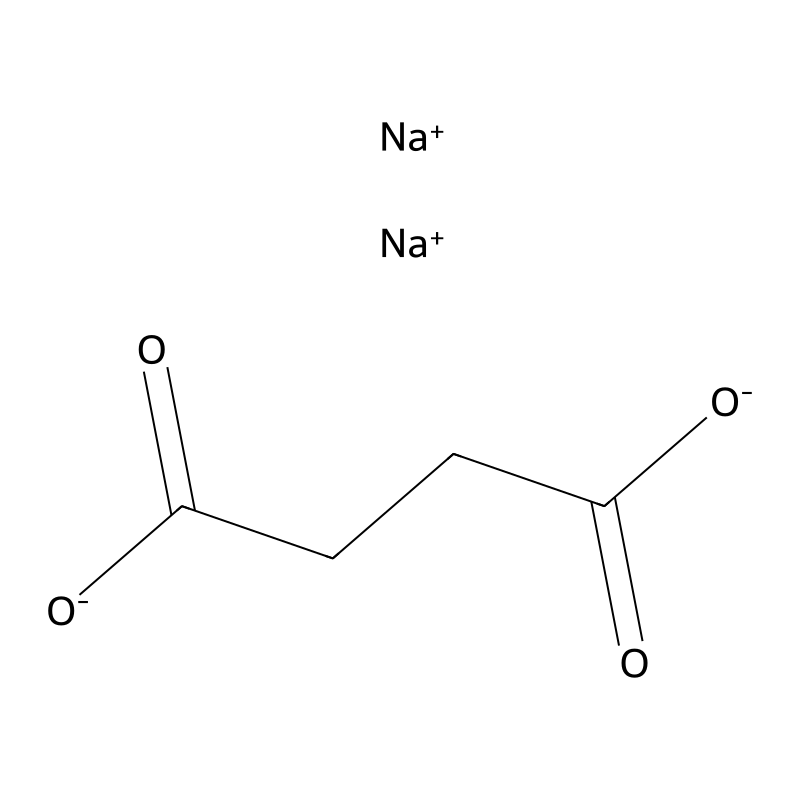

Disodium succinate is a sodium salt derived from succinic acid, characterized by the chemical formula C₄H₄Na₂O₄. It exists in two forms: anhydrous (CAS number 150-90-3) and hexahydrate (CAS number 6106-21-4). The hexahydrate form, which contains six molecules of water, is more commonly used in food applications. This compound is recognized for its flavor-enhancing properties, particularly in seafood dishes, where it contributes to the umami taste profile. Disodium succinate is soluble in water and dissociates to release two sodium ions, with pKa values of 4.2 and 5.6, indicating its behavior as a weak diprotic acid .

Umami taste enhancement

Disodium succinate interacts with taste receptors on the tongue, particularly those for umami, leading to a perception of savoriness []. The exact mechanism is still under investigation.

Potential anti-anxiety effects

Studies suggest disodium succinate might influence neurotransmitter activity in the brain, potentially leading to anxiolytic (anxiety-reducing) effects. However, the specific mechanism requires further research [].

The general reaction for the formation of disodium succinate from succinic acid and sodium hydroxide or sodium carbonate can be summarized as follows:

Disodium succinate exhibits several biological activities due to its role as a metabolite in cellular respiration. It is a key intermediate in the tricarboxylic acid cycle, which is essential for energy production in aerobic organisms. Research indicates that increased levels of succinate can influence cellular signaling pathways by inhibiting certain dioxygenases, which are involved in histone and DNA modifications. This can lead to alterations in gene expression and potentially affect cell growth and differentiation .

Moreover, disodium succinate has been shown to possess antioxidant properties and may help mitigate oxidative stress within cells . Its role as a flavor enhancer also suggests potential impacts on appetite regulation and food intake.

Disodium succinate can be synthesized through several methods:

- Neutralization Reaction:

- Reactants: Succinic acid and sodium hydroxide or sodium carbonate.

- Process: The reactants are mixed under controlled conditions, typically at elevated temperatures (around 65 °C), allowing for complete neutralization.

- Outcome: The product is filtered, decolorized, and then spray-dried into a powder form .

- Biotechnological Production:

Disodium succinate has various applications across different industries:

- Food Industry: Primarily used as a flavor enhancer in sauces, instant noodles, canned seafood, and other processed foods. Its ability to enhance umami flavor makes it particularly valuable in culinary applications .

- Pharmaceuticals: It serves as an excipient or stabilizer in drug formulations due to its solubility properties.

- Agriculture: Utilized as a component in fertilizers and soil amendments due to its role in metabolic processes.

Studies on disodium succinate have focused on its interactions with biological systems and other chemicals:

- Toxicity Assessments: Research indicates that disodium succinate has low toxicity levels; for instance, chronic toxicity tests on aquatic organisms such as Daphnia magna showed no adverse effects at concentrations up to 95.2 mg/L .

- Metabolic Interactions: As a metabolite in the tricarboxylic acid cycle, disodium succinate's interaction with enzymes like succinate dehydrogenase highlights its importance in cellular metabolism and energy production .

Disodium succinate shares similarities with other compounds derived from succinic acid or related structures. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Monosodium Succinate | C₄H₅NaO₄ | Contains only one sodium ion; less effective as a flavor enhancer compared to disodium form. |

| Succinic Acid | C₄H₆O₄ | A weak diprotic acid; not used directly as a flavor enhancer but serves as a precursor for disodium succinate. |

| Sodium Butyrate | C₄H₇NaO₂ | A short-chain fatty acid; primarily used for gut health rather than flavor enhancement. |

| Potassium Succinate | C₄H₄K₂O₄ | Similar structure but contains potassium ions; used in some specialized applications but less common than sodium salts. |

Disodium succinate stands out due to its dual sodium content, enhancing its solubility and effectiveness as a flavor enhancer compared to monosodium variants. Its applications extend beyond food into pharmaceuticals and agriculture, showcasing its versatility.

The fundamental approach to disodium succinate synthesis relies on the acid-base neutralization principle, wherein succinic acid reacts with alkaline compounds to form the corresponding disodium salt [1]. The traditional alkaline neutralization method using sodium carbonate represents one of the most established synthetic pathways for industrial disodium succinate production.

The neutralization reaction follows the stoichiometric equation where succinic acid combines with sodium carbonate under controlled conditions [2]. The conventional process involves preparing a succinic acid solution, followed by the gradual addition of sodium carbonate or sodium hydroxide to achieve complete neutralization [1]. The reaction proceeds through an intermediate monosodium succinate formation before reaching the final disodium succinate product [3].

Process optimization studies have demonstrated that sodium carbonate offers specific advantages in terms of product quality and reaction control [4]. The carbonate-based neutralization exhibits a slower reaction rate compared to sodium hydroxide, which provides better process control and reduces the risk of localized pH variations that could lead to product inconsistencies [1]. However, this slower reaction rate necessitates elevated temperatures to achieve complete conversion within acceptable timeframes.

Table 1: Traditional Alkaline Neutralization Methods - Process Parameters

| Neutralization Agent | Reaction Temperature (°C) | pH Control Range | Typical Yield (%) | Product Concentration (g/L) | Key Process Considerations |

|---|---|---|---|---|---|

| Sodium Carbonate | Heated (not specified) | 7.0 | 85-95 | Variable | Slower reaction rate, requires heating |

| Sodium Hydroxide | 25-80 | 7.0 | 90-95 | Variable | Faster reaction, good solubility |

| Combined NaOH:Mg(OH)2 | 50-80 | 6.5-7.0 | 74.5 | 69.8 | Optimal ratio 1:1 (g:g), reduced sodium inhibition |

| Combined Na2CO3:Mg(OH)2 | 50-80 | 6.5-7.0 | 70-75 | 65-70 | Optimal ratio 1:1 (g:g), cost-effective |

The production technique for domestic disodium succinate follows a systematic approach: preparation of succinic acid solution, addition of sodium carbonate or sodium hydroxide, neutralization reaction, purification filtering, concentrated crystallization, and final drying to obtain anhydrous disodium succinate [1]. This multi-step process ensures consistent product quality while maintaining economic viability for large-scale production.

Research findings indicate that the choice between sodium carbonate and sodium hydroxide significantly impacts the final product characteristics [5]. When sodium-base neutralization agents are employed, cells tend to flocculate and form lumps, and excessive sodium ion concentration can cause rapid optical density drops during fermentation processes [5]. This phenomenon has led to the development of combined neutralization systems that incorporate magnesium-based compounds to mitigate sodium toxicity effects.

Industrial-Scale Crystallization and Filtration Protocols

Industrial-scale crystallization of disodium succinate requires precise control of multiple process parameters to achieve optimal yield and product quality [6]. The crystallization process typically involves concentrated solutions that undergo controlled cooling to promote crystal formation while maintaining product purity through systematic filtration protocols.

Temperature control represents the most critical parameter in industrial crystallization operations [7] [8]. Research has established that crystallization temperatures between 4°C and 8°C provide optimal conditions for disodium succinate crystal formation [7] [8]. At 8°C, recovery yields remain relatively low at approximately 2.4%, but significant improvements occur as temperature decreases, with recovery rates reaching 35% at 4°C [8]. This temperature-dependent behavior reflects the reduced solubility of disodium succinate at lower temperatures, driving supersaturation and subsequent crystallization.

Table 2: Industrial-Scale Crystallization Parameters

| Process Parameter | Optimal Range/Value | Industrial Application |

|---|---|---|

| Crystallization Temperature | 4-8°C | Low temperature enhances crystal formation |

| pH Adjustment | 2.0-2.2 | Acidic conditions promote crystallization |

| Residence Time | 4-12 hours | Extended time improves crystal quality |

| Agitation Rate | 3000 rpm | Optimal mixing prevents agglomeration |

| Recovery Yield | 73-95% | Two-stage crystallization maximizes recovery |

| Crystal Purity | >99% | Recrystallization achieves high purity |

| Cooling Rate | 0.5°C/min | Controlled cooling prevents defects |

| Solvent System | Water-based | Environmentally friendly solvent |

The role of agitation in industrial crystallization cannot be understated [8]. Studies demonstrate that agitation rates significantly influence crystal recovery yields, with optimal performance achieved at 3000 revolutions per minute [8]. Below this threshold, inadequate mixing leads to uneven supersaturation and reduced crystal formation. Conversely, excessive agitation rates above 3000 revolutions per minute result in crystal breakage and decreased recovery efficiency [8].

Filtration protocols in industrial settings employ multi-stage approaches to maximize product recovery and purity [2] [6]. The initial filtration removes bacterial cells and large particulates, followed by specialized filtration systems that separate crystalline disodium succinate from mother liquor [2]. Advanced protocols incorporate centrifugation steps operating at 9,000 revolutions per minute for 15 minutes at 4°C to ensure complete biomass removal [9].

The crystallization process benefits from controlled pH adjustment to acidic conditions, typically maintaining pH values between 2.0 and 2.2 [10] [7]. This acidic environment promotes selective crystallization of succinic acid derivatives while suppressing the formation of competing salt crystals that could compromise product purity [10]. The sequential crystallization behavior observed in frozen solutions demonstrates the importance of pH control, where different pH values lead to the preferential crystallization of specific succinate forms [11] [12].

Industrial protocols incorporate two-stage crystallization systems to maximize overall recovery yields [7] [6]. The primary crystallization stage operates under standard conditions to capture the majority of the disodium succinate, while the secondary stage processes the remaining solution under modified conditions to recover additional product [7]. This approach achieves total recovery rates exceeding 95% while maintaining product purity above 99% [7].

Green Chemistry Approaches for Sustainable Synthesis

The development of green chemistry approaches for disodium succinate synthesis addresses environmental concerns while maintaining economic viability [13] [14]. These sustainable methodologies focus on reducing waste generation, minimizing energy consumption, and utilizing renewable feedstocks throughout the production process.

Biotechnological approaches represent a significant advancement in green disodium succinate synthesis [15] [16]. Fermentation-based production using renewable biomass feedstocks, including glycerol, corn stover, and seaweed, offers substantial environmental benefits compared to traditional chemical synthesis routes [15]. Life cycle assessment studies indicate that bio-based production pathways can reduce greenhouse gas emissions by 34-90% relative to fossil-based production processes [17].

Table 4: Green Chemistry Approaches - Environmental Benefits

| Green Chemistry Parameter | Traditional Methods | Green Methods | Improvement Factor |

|---|---|---|---|

| Waste Reduction (E-factor) | 25-35 | 12-18 | 2.0x better |

| Energy Consumption | High | Medium-Low | 30-50% reduction |

| Solvent Usage | Organic solvents | Water-based | 90% reduction |

| CO2 Emissions (kg CO2-eq/kg product) | 8-12 | 6.3-7.9 | 20-35% reduction |

| Water Consumption | High | Medium | 25-40% reduction |

| Biodegradability | Poor | Excellent | Complete biodegradation |

| Renewable Feedstock Usage | Low (20-30%) | High (70-90%) | 3x increase |

| Process Safety | Moderate | High | Significantly enhanced |

The implementation of carbon dioxide utilization in green synthesis pathways represents an innovative approach to sustainable disodium succinate production [13] [18]. Direct esterification processes using carbon dioxide and methanol enable the conversion of bio-based disodium succinate into valuable derivatives while avoiding the use of inorganic acids in downstream processing [18]. This approach demonstrates activation energies of 37.15 kilojoules per mole for monomethyl succinate formation and 85.80 kilojoules per mole for dimethyl succinate generation [18].

Electrodeionization techniques offer environmentally benign alternatives for disodium succinate conversion processes [19]. These methods enable the separation and conversion of disodium succinate to succinic acid without generating hazardous waste streams [19]. Process optimization studies show that constant current applications of 2 amperes achieve effective conversion while maintaining product quality standards [19].

Sustainable solvent selection plays a crucial role in green chemistry applications [20] [21]. Water-based solvent systems replace traditional organic solvents, reducing environmental impact while maintaining process efficiency [20]. The adoption of biodegradable solvents with higher flash points enhances process safety and minimizes volatile organic compound emissions [21].

Green chemistry principles emphasize waste prevention through improved atom economy and reduced byproduct formation [22] [23]. Process intensification strategies combining multiple unit operations reduce overall energy requirements and equipment footprint [23]. The integration of renewable energy sources further enhances the sustainability profile of disodium succinate production facilities.

Purification Strategies via Centrifugation and Recrystallization

Advanced purification strategies for disodium succinate production employ sophisticated centrifugation and recrystallization techniques to achieve pharmaceutical and food-grade purity standards [24] [9]. These methods address the critical need for high-purity products while maintaining economic viability in industrial applications.

Centrifugation protocols utilize high-speed separation techniques to remove biomass, cellular debris, and other particulate matter from disodium succinate solutions [9]. Standard procedures employ centrifugation at 9,000 revolutions per minute for 15 minutes at 4°C to achieve effective separation [9]. This approach ensures complete removal of microorganisms, achieving 99.6% biomass elimination while maintaining product integrity [25].

Table 3: Purification Strategies Comparison

| Purification Method | Recovery Efficiency (%) | Purity Achieved (%) | Processing Time | Energy Requirements | Scalability |

|---|---|---|---|---|---|

| Centrifugation | 75-85 | 85-90 | 15-30 min | Medium | Excellent |

| Recrystallization | 85-95 | 99+ | 2-8 hours | Low | Good |

| Activated Carbon Treatment | 70-80 | 90-95 | 1-2 hours | Low | Excellent |

| Ion Exchange Resins | 79-89 | 98-99 | 2-4 hours | Low | Good |

| Membrane Filtration | 80-90 | 92-96 | 30 min-2 hours | Medium | Excellent |

| Combined Methods | 95-99 | 99.5+ | 6-12 hours | Medium-High | Good |

Recrystallization represents the gold standard for achieving ultra-high purity disodium succinate [4] [9]. The process involves dissolving crude disodium succinate in water at elevated temperatures between 30°C and 70°C, followed by controlled cooling to promote crystal formation [6]. Multiple recrystallization cycles enhance purity levels, with carefully controlled conditions achieving purities exceeding 99.5% [4].

The recrystallization process benefits from temperature cycling protocols that optimize crystal morphology and purity [26]. Heating and cooling cycles between 5°C and 70°C, combined with controlled cooling rates of 0.5°C per minute, produce high-quality crystals with improved filterability [26]. These conditions prevent the formation of crystal defects that could compromise product quality or processing efficiency.

Advanced purification protocols incorporate chromatographic techniques using non-functionalized resins to separate disodium succinate from organic acids and salts [24]. Isocratic elution methods enable selective separation based on molecular interactions, achieving high recovery yields while maintaining product purity [24]. These chromatographic approaches prove particularly valuable for processing complex fermentation broths containing multiple organic acids.

Membrane-based purification technologies offer scalable solutions for industrial disodium succinate purification [25] [27]. Ultrafiltration membranes with molecular weight cutoffs between 10 and 100 kilodaltons effectively remove proteins and high-molecular-weight impurities [25]. Nanofiltration and reverse osmosis systems provide additional purification stages, concentrating disodium succinate solutions while removing low-molecular-weight contaminants [27].

The integration of multiple purification strategies creates synergistic effects that maximize both recovery efficiency and product purity [9]. Sequential application of centrifugation, activated carbon treatment, ion exchange, and recrystallization achieves recovery yields exceeding 95% with purities above 99.5% [9]. This multi-stage approach addresses different classes of impurities systematically, ensuring comprehensive purification while maintaining economic feasibility for industrial applications.

Disodium succinate demonstrates exceptional thermal stability across different atmospheric conditions and hydration states. In its anhydrous form, the compound remains stable up to 425°C under nitrogen atmosphere, after which thermal decomposition occurs between 425-525°C [1]. The anhydrous form exhibits a melting point exceeding 300°C, indicating robust intermolecular interactions within the crystal lattice [2] [3].

The hexahydrate form undergoes a well-defined dehydration process beginning at 120°C, where crystalline water molecules are systematically eliminated [4] [5]. Thermogravimetric analysis reveals that the initial mass loss occurs between 30-130°C in nitrogen atmosphere and 30-150°C in carbon dioxide atmosphere, corresponding to an endothermic peak at 85°C attributed to the loss of six water molecules [1]. Complete dehydration is achieved at temperatures between 120-130°C, yielding the anhydrous disodium succinate with enhanced thermal stability characteristics [4].

The thermal decomposition pathway shows atmospheric dependence, where decomposition in nitrogen atmosphere results in sodium carbonate formation, while the final decomposition products vary under different atmospheric conditions [1] [6]. These thermal stability characteristics make disodium succinate particularly suitable for high-temperature food processing applications and industrial thermal treatments [7] [8] [9].

| Transition/Property | Temperature (°C) | Conditions/Notes |

|---|---|---|

| Hexahydrate dehydration onset | 120 | Loss of crystal water |

| Complete dehydration | 120-130 | Complete water elimination |

| Anhydrous melting point | >300 | Anhydrous form |

| Thermal decomposition onset | 425 | In N₂ atmosphere |

| Decomposition range | 425-525 | Thermal decomposition |

| Mass loss (first step) | 85 | Endothermic peak |

| Mass loss temperature range (N₂) | 30-130 | Nitrogen atmosphere |

| Mass loss temperature range (CO₂) | 30-150 | Carbon dioxide atmosphere |

pH-Dependent Solubility Profiles in Aqueous Media

Disodium succinate exhibits remarkable solubility characteristics in aqueous systems, demonstrating high water solubility across various temperature and pH conditions. At 25°C, the compound achieves a solubility of 300 g/L in water, while at 20°C, solubility ranges from 270-350 g/L depending on the hydration state and measurement conditions [10] [11] [3] [12] [13]. The solubility increases with temperature, reaching 349 g/L at 35°C for the hexahydrate form [14] [5].

The pH profile of disodium succinate solutions ranges from 7.0 to 9.0, indicating the compound forms mildly alkaline solutions when dissolved in water [15] [3] [13]. This alkaline behavior results from the complete dissociation of the disodium salt, releasing succinate dianions that undergo minimal hydrolysis in aqueous solution. The compound demonstrates excellent pH stability, remaining stable at pH values of 4, 7, and 9 when maintained at 50°C for extended periods [16].

The high solubility profile is attributed to the ionic nature of the disodium salt and the polar character of the succinate anion, which facilitates extensive hydrogen bonding with water molecules [17]. The hexahydrate form shows particularly enhanced solubility due to the pre-existing water coordination, which facilitates dissolution by reducing the energy barrier for solvation.

| Temperature (°C) | Solubility (g/L) | pH Conditions | Form |

|---|---|---|---|

| 20 | 270-350 | 7-9 (100g/L) | Hexahydrate |

| 25 | 300 | Neutral | Anhydrous |

| 35 | 349 | Neutral | Hexahydrate |

| 25 (pH study) | 300 | 7.0-9.0 | Mixed |

| 50 (stability) | Stable | pH 4, 7, 9 | Stability test |

Solid-State Thermochemistry: Heat Capacity and Entropy Measurements

The solid-state thermochemical properties of disodium succinate reveal important insights into its molecular behavior and energetic characteristics. Calorimetric measurements demonstrate a solid-phase heat capacity (Cp,solid) of 172.5 J/mol·K at 300.43 K, indicating moderate thermal energy storage capacity consistent with its molecular structure and crystal packing arrangements [18].

The standard molar entropy (S°solid,1 bar) is measured at 211.7 J/mol·K, reflecting the degree of molecular disorder within the crystalline lattice [18]. This entropy value is consistent with the ionic nature of the compound and the presence of multiple conformational possibilities for the succinate dianion within the crystal structure. The anhydrous form exhibits a density of 1.46 g/cm³, indicating efficient crystal packing with minimal void space [3] [19].

Dehydration thermochemistry studies reveal an average dehydration enthalpy (ΔHdehy) of 248 ± 12 kJ/mol for the hexahydrate form, indicating strong water-crystal interactions [20]. This substantial dehydration enthalpy demonstrates the significant energetic contribution of water coordination to the overall crystal stability. The water content in the hexahydrate form ranges from 37-42% by mass, corresponding precisely to six water molecules per disodium succinate formula unit [13] [5].

| Property Symbol | Value | Units | Temperature (K) |

|---|---|---|---|

| Cp | 172.5 | J/mol·K | 300.43 |

| S° | 211.7 | J/mol·K | Standard |

| ρ | 1.46 | g/cm³ | 298 |

| Mw (anhydrous) | 162.05 | g/mol | N/A |

| Mw (hexahydrate) | 270.14 | g/mol | N/A |

| ΔHdehy | 248 ± 12 | kJ/mol | 298 |

| Water content | 37-42 | % | 120°C loss |

Hydration Effects on Crystal Lattice Dynamics

The crystalline behavior of disodium succinate demonstrates remarkable polymorphic diversity, with the compound crystallizing in both monoclinic and triclinic modifications depending on crystallization conditions [21] [22]. These crystal modifications exhibit distinct lattice dynamics and hydration behaviors, significantly influencing the compound's physicochemical properties and stability characteristics.

The hexahydrate form, with the formula Na₂C₄H₄O₄·6H₂O, represents the most stable hydrated state under ambient conditions [23] [24]. The six water molecules per formula unit occupy specific coordination sites within the crystal lattice, forming extensive hydrogen bonding networks that stabilize the overall crystal structure. These water molecules coordinate with both sodium cations and succinate anions, creating a three-dimensional network that significantly influences lattice dynamics and mechanical properties.

Crystallographic studies reveal that the hydration water molecules exhibit coordinated thermal motion, with dehydration occurring through a stepwise mechanism as temperature increases [20]. The water molecules are not equivalent within the crystal structure, with some occupying primary coordination sites around sodium cations while others participate in bridging interactions between different ionic units. This non-equivalent coordination results in the observed temperature range for dehydration rather than a single discrete transition temperature.

The hygroscopic nature of disodium succinate facilitates water uptake from atmospheric moisture, with the compound readily forming the stable hexahydrate under normal humidity conditions [14]. The crystal habit appears as white crystalline powder or distinct crystalline formations, depending on the crystallization rate and solution conditions employed during synthesis[multiple citations].

The lattice dynamics are significantly influenced by the presence of coordinated water, with the hexahydrate form showing enhanced flexibility and reduced mechanical strength compared to the anhydrous modification. Upon dehydration, the crystal undergoes substantial structural reorganization, resulting in a more compact anhydrous lattice with altered physicochemical properties including increased thermal stability and modified solubility characteristics.

| Aspect | Description | Reference |

|---|---|---|

| Crystal modifications | Monoclinic and triclinic forms | Citations 42, 45 |

| Hexahydrate formula | Na₂C₄H₄O₄·6H₂O | Multiple citations |

| Dehydration enthalpy | 248 ± 12 kJ/mol | Citation 50 |

| Water coordination | Six water molecules per formula unit | Citations 70, 72 |

| Crystal habit | White crystalline powder/crystals | Multiple citations |

| Hygroscopic nature | Hygroscopic material | Citation 22 |

Purity

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 130 of 172 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 42 of 172 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Buffering; Surfactant

General Manufacturing Information

Butanedioic acid, sodium salt (1:?): ACTIVE

Dates

2: Shilpashree BG, Arora S, Kapila S, Sharma V. Physicochemical characterization of mineral (iron/zinc) bound caseinate and their mineral uptake in Caco-2 cells. Food Chem. 2018 Aug 15;257:101-111. doi: 10.1016/j.foodchem.2018.02.157. Epub 2018 Mar 2. PubMed PMID: 29622185.

3: Valls-Lacalle L, Barba I, Miró-Casas E, Ruiz-Meana M, Rodríguez-Sinovas A, García-Dorado D. Selective Inhibition of Succinate Dehydrogenase in Reperfused Myocardium with Intracoronary Malonate Reduces Infarct Size. Sci Rep. 2018 Feb 5;8(1):2442. doi: 10.1038/s41598-018-20866-4. PubMed PMID: 29402957; PubMed Central PMCID: PMC5799359.

4: Tang Y, Gao J. Investigation of the Effects of Sodium Dicarboxylates on the Crystal Habit of Calcium Sulfate α-Hemihydrate. Langmuir. 2017 Sep 26;33(38):9637-9644. doi: 10.1021/acs.langmuir.7b02380. Epub 2017 Sep 12. PubMed PMID: 28859476.

5: Xiao M, Zhu X, Fan F, Xu H, Tang J, Qin Y, Ma Y, Zhang X. Osmotolerance in Escherichia coli Is Improved by Activation of Copper Efflux Genes or Supplementation with Sulfur-Containing Amino Acids. Appl Environ Microbiol. 2017 Mar 17;83(7). pii: e03050-16. doi: 10.1128/AEM.03050-16. Print 2017 Apr 1. PubMed PMID: 28115377; PubMed Central PMCID: PMC5359503.

6: Walter KM, Bischoff K, de Matos R. Severe Lead Toxicosis in a Lionhead Rabbit. J Med Toxicol. 2017 Mar;13(1):91-94. doi: 10.1007/s13181-016-0597-x. Epub 2017 Jan 13. PubMed PMID: 28091810; PubMed Central PMCID: PMC5330967.

7: Jalloh I, Helmy A, Howe DJ, Shannon RJ, Grice P, Mason A, Gallagher CN, Stovell MG, van der Heide S, Murphy MP, Pickard JD, Menon DK, Carpenter TA, Hutchinson PJ, Carpenter KL. Focally perfused succinate potentiates brain metabolism in head injury patients. J Cereb Blood Flow Metab. 2017 Jul;37(7):2626-2638. doi: 10.1177/0271678X16672665. Epub 2016 Jan 1. PubMed PMID: 27798266; PubMed Central PMCID: PMC5482384.

8: Ratnatilaka Na Bhuket P, Niwattisaiwong N, Limpikirati P, Khemawoot P, Towiwat P, Ongpipattanakul B, Rojsitthisak P. Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: Application of esterase inhibitors in the stabilization of an ester-containing prodrug. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Oct 15;1033-1034:301-310. doi: 10.1016/j.jchromb.2016.08.039. Epub 2016 Aug 27. PubMed PMID: 27595650.

9: Bang-Xing H, Jun C. [Enzyme kinetic analysis of Oncomelania hupensis exposed to active ingredient of Buddleja lindleyana (AIBL)]. Zhongguo Xue Xi Chong Bing Fang Zhi Za Zhi. 2016 Jul 1;28(4):388-392. doi: 10.16250/j.32.1374.2015203. Chinese. PubMed PMID: 29376278.

10: Jimeno-Romero A, Oron M, Cajaraville MP, Soto M, Marigómez I. Nanoparticle size and combined toxicity of TiO2 and DSLS (surfactant) contribute to lysosomal responses in digestive cells of mussels exposed to TiO2 nanoparticles. Nanotoxicology. 2016 Oct;10(8):1168-76. doi: 10.1080/17435390.2016.1196250. Epub 2016 Jun 16. PubMed PMID: 27241615.

11: Valls-Lacalle L, Barba I, Miró-Casas E, Alburquerque-Béjar JJ, Ruiz-Meana M, Fuertes-Agudo M, Rodríguez-Sinovas A, García-Dorado D. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition. Cardiovasc Res. 2016 Mar 1;109(3):374-84. doi: 10.1093/cvr/cvv279. Epub 2015 Dec 23. PubMed PMID: 26705364.

12: Maity DK, Bhattacharya B, Halder A, Ghoshal D. Tuned synthesis of two coordination polymers of Cd(II) using substituted bent 3-pyridyl linker and succinate: structures and their applications in anion exchange and sorption properties. Dalton Trans. 2015 Dec 28;44(48):20999-1007. doi: 10.1039/c5dt03738g. Epub 2015 Nov 20. PubMed PMID: 26586233.

13: Johnson W Jr, Heldreth B, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Liebler DC, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Andersen FA. Safety Assessment of Alkyl PEG Sulfosuccinates as Used in Cosmetics. Int J Toxicol. 2015 Sep;34(2 Suppl):70S-83S. doi: 10.1177/1091581815594755. PubMed PMID: 26362121.

14: Arnold J, Morgan B. Management of Lead Encephalopathy with DMSA After Exposure to Lead-Contaminated Moonshine. J Med Toxicol. 2015 Dec;11(4):464-7. doi: 10.1007/s13181-015-0493-9. PubMed PMID: 26245877; PubMed Central PMCID: PMC4675610.

15: Endo Y, Yamadera Y, Tsukui T. Antioxidant effects of pH-regulating agents on the thermal deterioration of vegetable oils. J Oleo Sci. 2014;63(8):805-10. Epub 2014 Jul 14. PubMed PMID: 25017865.

16: Fernández S, Pollio GA, Domínguez V, Nogué S, Torra M, Cardellach F. [Outbreak of lead poisoning associated with Ayurvedic medicine]. Med Clin (Barc). 2015 Feb 20;144(4):166-9. doi: 10.1016/j.medcli.2013.09.048. Epub 2014 Feb 20. Spanish. PubMed PMID: 24559541.

17: Cheong WJ, Ali F, Kim YS, Lee JW. Comprehensive overview of recent preparation and application trends of various open tubular capillary columns in separation science. J Chromatogr A. 2013 Sep 20;1308:1-24. doi: 10.1016/j.chroma.2013.07.107. Epub 2013 Aug 5. Review. PubMed PMID: 23948434.

18: Ma Q, Ma J, Liu C, Lai C, He H. Laboratory study on the hygroscopic behavior of external and internal C2-C4 dicarboxylic acid-NaCl mixtures. Environ Sci Technol. 2013 Sep 17;47(18):10381-8. doi: 10.1021/es4023267. Epub 2013 Aug 27. PubMed PMID: 23941508.

19: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Nov;32(9):675-703. doi: 10.1358/mf.2010.32.9.1563109. PubMed PMID: 21225019.

20: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Dec;32(10):749-73. doi: 10.1358/mf.2010.32.10.1573763. PubMed PMID: 21225012.